![molecular formula C26H26F2N2 B1672889 Flunarizine CAS No. 52468-60-7](/img/structure/B1672889.png)
Flunarizine
描述
氟桂利嗪是一种选择性钙通道阻滞剂,具有结合钙调蛋白的特性和组胺 H1 受体阻断活性。 它主要用于预防偏头痛、闭塞性周围血管疾病、中枢性和周围性眩晕,以及作为癫痫治疗的辅助药物 .
作用机制
氟桂利嗪通过物理堵塞通道来抑制通过心肌和血管膜孔的细胞外钙的流入。 这种细胞内钙的减少抑制了平滑肌细胞的收缩过程,导致冠状动脉和全身动脉扩张,心肌组织氧气供应增加,外周总阻力降低,全身血压降低,后负荷降低 .
类似化合物:
桂利嗪: 与氟桂利嗪类似,桂利嗪是一种钙通道阻滞剂,用于治疗眩晕和晕动症。
维拉帕米: 另一种钙通道阻滞剂,维拉帕米用于治疗高血压和心绞痛。
地尔硫卓: 与维拉帕米类似,地尔硫卓用于治疗高血压和心绞痛,但具有不同的化学结构。
氟桂利嗪的独特性: 氟桂利嗪独特的钙通道阻断、结合钙调蛋白和组胺 H1 受体阻断活性使其有别于其他钙通道阻滞剂。 其长半衰期和每天一次给药的能力也使其独树一帜 .
生化分析
Biochemical Properties
Flunarizine plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels . This compound interacts with various biomolecules, including calmodulin, a calcium-binding protein, and histamine H1 receptors . These interactions result in the inhibition of smooth muscle contraction and dilation of coronary and systemic arteries .
Cellular Effects
This compound affects various types of cells and cellular processes by reducing intracellular calcium levels. This reduction inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Additionally, this compound has been shown to protect endothelial cells against damage from calcium overload and inhibit echinocyte formation in red blood cells . These effects influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective calcium entry blocking properties and calmodulin binding activity . This compound inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action decreases intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . Additionally, this compound’s antihistamine and serotonin receptor blocking activities contribute to its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally effective in reducing migraine frequency and severity over extended periods . The stability and degradation of this compound have been studied, with findings indicating that it remains effective for long-term use . Regular assessment for the development of extrapyramidal symptoms or symptoms of depression is recommended .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has been shown to inhibit hyperlocomotion induced by amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion (3–30 mg/kg) . Higher doses (50 mg/kg and 100 mg/kg) have been associated with consistent catalepsy . These findings suggest a dose-dependent effect, with higher doses potentially leading to adverse effects .
Metabolic Pathways
This compound is metabolized in the liver to two metabolites via N-dealylation and hydroxylation . The metabolic pathways involve interactions with hepatic enzymes, which facilitate the conversion of this compound into its metabolites . These metabolic processes are crucial for the elimination and clearance of this compound from the body .
Transport and Distribution
This compound is well absorbed from the gut and reaches maximal blood plasma concentrations after two to four hours . It is highly bound to plasma proteins (>99%) and is distributed throughout the body . The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins that facilitate its localization and accumulation .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its calcium-blocking effects at the level of the plasma membrane Its primary action at the plasma membrane suggests a significant role in modulating calcium-dependent processes within the cell .
准备方法
合成路线和反应条件: 氟桂利嗪盐酸盐可以通过一系列涉及哌嗪衍生物的化学反应合成。 一种常见的方法是在碱性条件下使 1-(双(4-氟苯基)甲基)哌嗪与肉桂酰氯反应,生成氟桂利嗪 .
工业生产方法: 在工业环境中,氟桂利嗪盐酸盐通常通过将羟丙基纤维素和氟桂利嗪盐酸盐溶解在乙醇中制备。 然后将混合物进行缓慢的溶剂去除过程,使药物吸附到颗粒表面,然后与药学上可接受的添加剂混合并压制成片剂 .
化学反应分析
反应类型: 氟桂利嗪会发生各种化学反应,包括:
氧化: 氟桂利嗪在特定条件下会氧化,导致形成各种氧化代谢产物。
还原: 还原反应可以修饰氟桂利嗪分子内的官能团。
取代: 氟桂利嗪可以发生取代反应,特别是涉及其芳香环。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用如氢化铝锂等还原剂。
取代: 卤化反应通常涉及氯或溴等试剂。
主要产物: 这些反应形成的主要产物取决于所用试剂和具体的条件。例如,氧化可能会生成羟基化衍生物,而取代可以将各种官能团引入芳香环中。
科学研究应用
Migraine Prophylaxis
Flunarizine is widely recognized for its effectiveness in preventing migraines. It has been shown to significantly reduce the frequency and duration of headache attacks in both adults and children.
- Clinical Trials : In a double-blind, placebo-controlled trial involving 70 children, this compound (5 mg/day) was found to significantly decrease headache frequency and duration compared to placebo . Another study with 120 migraine patients reported a responder rate of 72% after nine months of treatment with this compound, indicating its long-term efficacy .
- Comparative Studies : this compound has been compared favorably with other antimigraine medications such as propranolol, topiramate, and amitriptyline. It has demonstrated comparable efficacy while maintaining a favorable side effect profile .
Treatment of Vertigo
This compound is also utilized in managing vertigo associated with central or peripheral origins.
- Efficacy : Studies show that this compound is effective in reducing vertiginous attacks, although it may not be as effective as some alternatives like venlafaxine or valproic acid . Nonetheless, it remains a viable option due to its unique mechanism of action and tolerability.
Occlusive Peripheral Vascular Disease
This compound's vasodilatory properties make it suitable for treating occlusive peripheral vascular disease.
- Mechanism : By blocking calcium entry into vascular smooth muscle cells, this compound promotes vasodilation, which can alleviate symptoms associated with this condition .
Neuroprotective Effects
Recent research has explored this compound's potential neuroprotective effects, particularly in retinal health.
- Topical Applications : A study indicated that topical application of this compound significantly reduced intraocular pressure (IOP) and protected retinal cells from ischemic damage in animal models . This suggests potential applications in treating conditions like glaucoma.
Cognitive Function Improvement
Preliminary studies suggest that this compound may improve cognitive function in patients with cerebrovascular disorders.
- Research Findings : Some evidence indicates that this compound can enhance cognitive performance in individuals suffering from cognitive impairments due to vascular issues; however, further research is needed to confirm these findings .
Side Effects and Considerations
While this compound is generally well-tolerated, it can cause side effects such as daytime sedation and weight gain. Monitoring for these effects is essential during treatment .
Data Summary Table
Application | Efficacy Evidence | Side Effects |
---|---|---|
Migraine Prophylaxis | Significant reduction in headache frequency | Daytime sedation, weight gain |
Vertigo | Effective but less so than some alternatives | Similar side effects |
Occlusive Peripheral Vascular Disease | Promotes vasodilation | Minimal |
Neuroprotective Effects | Reduces IOP and protects retinal cells | Not extensively studied |
Cognitive Function Improvement | Preliminary evidence suggests improvement | Requires further validation |
Case Studies
- Childhood Migraine : A case study involving a 10-year-old girl treated with this compound showed a marked reduction in migraine frequency after 8 weeks of treatment, alongside minimal side effects .
- Adult Patient with Depression : A case report noted that a patient developed depressive symptoms after starting this compound for migraine management. This highlights the need for careful monitoring when prescribing this compound, especially in patients with a history of mood disorders .
相似化合物的比较
Cinnarizine: Like flunarizine, cinnarizine is a calcium channel blocker used to treat vertigo and motion sickness.
Verapamil: Another calcium channel blocker, verapamil is used to treat hypertension and angina.
Diltiazem: Similar to verapamil, diltiazem is used for hypertension and angina but has a different chemical structure.
Uniqueness of this compound: this compound’s unique combination of calcium entry blocking, calmodulin binding, and histamine H1 blocking activities sets it apart from other calcium channel blockers. Its long half-life and ability to be administered once daily also contribute to its distinctiveness .
生物活性
Flunarizine is a selective calcium entry blocker with a notable pharmacological profile that has been extensively studied for its biological activity, particularly in neurological and vascular disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound primarily functions as a calcium channel blocker , inhibiting the influx of calcium ions through voltage-gated channels. This action is crucial in modulating neurotransmitter release and vascular smooth muscle contraction, thereby influencing various physiological processes. Additionally, this compound exhibits antihistaminic and anticholinergic properties, which contribute to its efficacy in treating conditions such as migraines and vertigo .
Therapeutic Applications
This compound has been evaluated for several therapeutic uses:
- Migraine Prophylaxis : Clinical trials indicate that this compound is effective in reducing the frequency of migraine attacks. It has shown comparable efficacy to other prophylactic agents like pizotifen and cinnarizine .
- Vertigo Treatment : this compound is beneficial for patients experiencing vertigo due to central or peripheral causes. Studies suggest it is at least as effective as cinnarizine and more effective than alternatives like betahistine .
- Cerebrovascular Disorders : Preliminary studies suggest that this compound may enhance cognitive function in patients with cerebrovascular insufficiency, although further research is necessary to confirm these findings .
Case Studies and Research Findings
A systematic review and meta-analysis highlighted the enhanced effectiveness of this compound when combined with traditional Chinese medicine (TCM) in managing migraines. The analysis revealed a significant improvement in patient outcomes, with a relative risk (RR) of 1.26 for effective treatment compared to this compound alone .
Table 1: Summary of Key Findings from Meta-Analysis
Study Reference | Sample Size (T/C) | Intervention | Outcome Indicators | Results |
---|---|---|---|---|
Hou Yanping 2022 | 31/31 | This compound + XueFu ZhuYu decoction | TCM scores, endothelin levels | Significant improvement (p < 0.0001) |
Liu Chang 2019 | 40/40 | This compound + SanPain decoction | NRS scores | Better outcomes compared to control (p < 0.00001) |
Wu Yifeng 2022 | 44/44 | This compound + SanPain decoction | Various outcome measures | Statistically significant improvements |
Side Effects and Safety Profile
While this compound is generally well-tolerated, it can cause side effects such as drowsiness and movement disorders (MDs). A nationwide study indicated that prolonged exposure increases the risk of MDs, particularly in patients with essential tremor . The odds ratios (ORs) for developing MDs were significantly higher with longer treatment durations, emphasizing the need for careful monitoring during therapy .
属性
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANXXCATUTDDT-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30484-77-6 (di-hydrochloride) | |
Record name | Flunarizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045616 | |
Record name | Flunarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-03 g/L | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Flunarizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
52468-60-7, 40218-96-0 | |
Record name | Flunarizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flunarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flunarizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUNARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。